5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Description
Significance of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic frameworks dominate pharmaceutical research due to their versatility in mimicking biological molecules and engaging target proteins through diverse non-covalent interactions. Nitrogen-containing heterocycles, such as triazoles, are particularly valuable for their ability to participate in hydrogen bonding, π-π stacking, and dipole interactions. The 1,2,4-triazole nucleus, characterized by three nitrogen atoms in a five-membered ring, offers exceptional metabolic stability and synthetic flexibility, making it a preferred scaffold for anticancer, antimicrobial, and antiviral agents. For example, fluconazole and ribavirin—clinically approved drugs—leverage triazole moieties for antifungal and antiviral activities, respectively.
Recent studies highlight the role of sulfur incorporation in enhancing pharmacological profiles. The 1,2,4-triazole-3-thiol variant introduces a thiol (-SH) or thione (=S) group, which improves binding affinity through additional hydrogen bonding and hydrophobic interactions. This modification has been linked to increased potency against kinase targets and cancer cell lines.
Structural Evolution of 1,2,4-Triazole-3-thiol Pharmacophores
The structural adaptability of 1,2,4-triazole-3-thiol derivatives has driven their evolution from simple antimicrobial agents to targeted kinase inhibitors. Early derivatives focused on substitutions at the C3 position, but recent work emphasizes modifications at C4 and C5 to fine-tune selectivity and potency (Table 1).
Table 1: Structural Modifications and Biological Activities of Select 1,2,4-Triazole-3-thiol Derivatives
The introduction of aromatic and heteroaromatic groups at C4 and C5, as seen in the target compound, aligns with trends toward enhancing π-π interactions and steric complementarity within kinase ATP-binding pockets. For instance, hydrazone-linked derivatives demonstrate improved anticancer activity due to their ability to chelate metal ions and disrupt redox homeostasis in cancer cells.
Rationale for Functionalization at C4 and C5 Positions
Functionalization at the C4 and C5 positions of 1,2,4-triazole-3-thiol scaffolds is driven by the need to optimize steric and electronic properties for target engagement:
C4 Modifications : The C4 position is often substituted with flexible linkers (e.g., hydrazones, Schiff bases) to extend into hydrophobic regions of enzyme active sites. For example, hydrazone derivatives at C4 exhibit enhanced anticancer activity by forming hydrogen bonds with residues like Glu 169 in CLK1 kinase. In the target compound, the pyridinylmethyleneamino group at C4 introduces a planar, conjugated system that may facilitate π-stacking with tyrosine or phenylalanine residues in kinase domains.
C5 Modifications : Substituents at C5, such as the 2-chlorophenyl group in the target molecule, contribute to hydrophobic interactions and electron-withdrawing effects that stabilize ligand-receptor complexes. Chlorine atoms are known to enhance membrane permeability and resistance to oxidative metabolism, prolonging drug half-life. Comparative studies show that halogenated aryl groups at C5 improve selectivity for cancer cell lines over normal cells.
Molecular modeling of the target compound suggests that the 2-chlorophenyl group at C5 occupies a hydrophobic pocket adjacent to the ATP-binding site in kinases, while the pyridinylmethyleneamino group at C4 forms hydrogen bonds with catalytic lysine residues. This dual functionality mirrors strategies employed in kinase inhibitors like hymenialdisine, which uses a fused heterocyclic system to achieve nanomolar potency.
Properties
CAS No. |
478253-83-7 |
|---|---|
Molecular Formula |
C14H10ClN5S |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-pyridin-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10ClN5S/c15-12-6-2-1-5-11(12)13-18-19-14(21)20(13)17-9-10-4-3-7-16-8-10/h1-9H,(H,19,21)/b17-9+ |
InChI Key |
MHWYFTXHFUVQIK-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CN=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Triazole-3-thiol Core
The foundational step involves preparing 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A), which serves as the precursor for subsequent functionalization.
Reaction Scheme
-
Formation of potassium dithiocarbazinate :
-
Cyclization to Intermediate A :
Key Data :
Schiff Base Formation with Pyridine-3-carbaldehyde
The second step involves condensing Intermediate A with pyridine-3-carbaldehyde to introduce the (pyridin-3-ylmethylene)amino group.
Reaction Mechanism
Optimization Parameters
Key Data :
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
-
HPLC : ≥95% purity using acetonitrile/water (80:20) with 0.1% trifluoroacetic acid.
-
Elemental Analysis :
Alternative Synthetic Strategies
One-Pot Synthesis
A modified approach combines cyclization and Schiff base formation in a single pot:
Solid-Phase Synthesis
Challenges and Troubleshooting
Common Side Reactions
Solvent Selection
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Corresponding substituted products, such as thiolates or amines.
Scientific Research Applications
5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring. These modifications influence physicochemical properties and bioactivity.
Table 1: Substituent Variations and Physical Properties

Key Observations :
- Electron-withdrawing groups (e.g., -NO2, -Cl) at R5 enhance stability and reactivity .
- Bulky substituents (e.g., naphthalenyloxy, pyridinyl) at R4 influence melting points and solubility .
Table 2: Anticancer and Antimicrobial Activities
Key Observations :
- The 2-chlorophenyl group enhances bioactivity compared to methoxy substituents (IC50 1.50 µM vs. 4.89 µM) .
- Metal complexes (e.g., Ni(II), Cu(II)) show improved anticancer activity due to enhanced chelation .
Key Observations :
- Yields depend on aldehyde reactivity and purification methods.
- Microwave-assisted synthesis (noted in ) can reduce reaction times.
Biological Activity
5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound's structure features a triazole ring substituted with a chlorophenyl group and a pyridinylmethylene amino moiety. The synthesis of this compound typically involves the reaction of 1,2,4-triazole derivatives with appropriate aldehydes and amines under controlled conditions to yield the desired thiol derivative.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit notable antimicrobial properties. A study reported that compounds similar to this compound showed activity against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 62.5 µg/mL .
| Microorganism | MIC (µg/mL) | MBCK (µg/mL) |
|---|---|---|
| Escherichia coli | 31.25 - 62.5 | 62.5 - 125 |
| Staphylococcus aureus | 31.25 - 62.5 | 62.5 - 125 |
| Pseudomonas aeruginosa | 31.25 - 62.5 | 62.5 - 125 |
| Candida albicans | 31.25 - 62.5 | 62.5 - 125 |
Anticancer Activity
In vitro studies have indicated that triazole derivatives can inhibit cancer cell migration and proliferation. One specific derivative was noted for its selective activity against cancer cells in three-dimensional cultures, suggesting potential as an antimetastatic agent . The compound's activity may be attributed to its ability to interfere with cellular pathways involved in tumor growth.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural components:
- Chlorophenyl Substitution : Enhances antimicrobial potency.
- Pyridinylmethylene Group : Contributes to anticancer activity through selective targeting of malignant cells.
- Thiol Functionality : Plays a crucial role in the reactivity and interaction with biological targets.
Study on Antimicrobial Properties
A comprehensive study evaluated various S-substituted derivatives of triazole-3-thiols against pathogenic microorganisms. The results indicated that while variations in substituents did not significantly alter antimicrobial effectiveness, certain modifications led to enhanced antifungal properties against strains like Candida albicans .
Evaluation of Anticancer Potential
Another investigation focused on the anticancer effects of triazole derivatives in cellular models revealed that specific compounds induced apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.
Q & A
Basic: What are the optimal synthetic routes for preparing 5-(2-Chlorophenyl)-4-((pyridin-3-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The synthesis typically involves cyclization of hydrazide derivatives with thiourea or thiosemicarbazide precursors. A common approach includes:
Condensation : React 2-chlorobenzohydrazide with pyridine-3-carboxaldehyde in ethanol under reflux to form the Schiff base intermediate.
Cyclization : Treat the intermediate with thiourea in the presence of a base (e.g., NaOH) to form the triazole-thiol core .
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for high-purity yields .
Key Considerations : Solvent choice (ethanol vs. methanol) impacts reaction kinetics, and excess thiourea ensures complete cyclization .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyridine/chlorophenyl) and thiol protons (δ ~13.5 ppm, broad) .
- IR Spectroscopy : Confirm the thiol (-SH) stretch (~2550 cm⁻¹) and C=N imine bond (~1600 cm⁻¹) .
- LC-MS/HR-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 359.05 for C₁₄H₁₁ClN₅S) and isotopic patterns for chlorine .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How do structural modifications (e.g., substituents on the triazole or pyridine rings) affect alkaline phosphatase inhibition?
Methodological Answer:
- SAR Insights :
- Chlorophenyl vs. Methoxyphenyl : Chlorine at the 2-position enhances hydrophobicity and binding to the enzyme’s active site (IC₅₀ = 1.50 μM vs. 4.89 μM for methoxy analogs) .
- Pyridine Substitution : 3-Pyridylmethylene improves π-π stacking with aromatic residues compared to furan or thiophene derivatives .
- Chlorophenyl vs. Methoxyphenyl : Chlorine at the 2-position enhances hydrophobicity and binding to the enzyme’s active site (IC₅₀ = 1.50 μM vs. 4.89 μM for methoxy analogs) .
- Experimental Validation :
Advanced: What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADME Prediction :
- Toxicity Screening :
Advanced: How can in vitro cytotoxicity assays be optimized for this compound?
Methodological Answer:
- Cell Lines : Use human cancer lines (e.g., MCF-7, Hep-G2) with non-cancerous controls (e.g., HEK-293) .
- Protocol :
- Validation : Compare IC₅₀ values with cisplatin (positive control) and confirm apoptosis via caspase-3/7 assays .
Basic: What are the stability and storage conditions for this compound?
Methodological Answer:
- Stability :
- Storage :
Advanced: How can molecular docking elucidate its mechanism of action against kinase targets?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on triazole-thiol’s ATP-binding site affinity .
- Docking Workflow :
- Validation : Compare binding energies (ΔG ≤ -8.0 kcal/mol) and hydrogen bonds (e.g., pyridine N with Lys721 in EGFR) .
Basic: What analytical methods quantify this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

